L-Type Calcium Channel Blocking Potency: (R)-Amlodipine vs. (S)-Amlodipine — 1,000-Fold Differential
The R(+) enantiomer of amlodipine is approximately 1,000-fold less potent than the S(−) enantiomer at blocking L-type calcium channels. In isolated rat aortic contraction assays, the IC50 for K+-induced contraction was 1,000 nM for R(+)-amlodipine maleate versus 1 nM for S(−)-amlodipine maleate, compared with 2 nM for the racemate [1]. This near-complete separation of calcium channel blocking activity from the R-enantiomer is the foundational rationale for procuring chirally pure (R)-amlodipine for experiments requiring NO-mediated or anti-migratory effects without confounding calcium channel blockade.
| Evidence Dimension | Inhibition of K+-induced rat aortic contraction (IC50, nM) |
|---|---|
| Target Compound Data | R(+)-amlodipine maleate: IC50 = 1,000 nM |
| Comparator Or Baseline | S(−)-amlodipine maleate: IC50 = 1 nM; Racemic amlodipine maleate: IC50 = 2 nM |
| Quantified Difference | ≈1,000-fold lower potency for R(+) vs. S(−); ≈500-fold lower vs. racemate |
| Conditions | Isolated rat aortic ring preparation, K+-induced depolarization, maleate salt forms |
Why This Matters
Procurement of chirally pure (R)-amlodipine ensures that experimental outcomes attributed to NO release or SMC migration inhibition are not confounded by L-type calcium channel blockade, which is critical for target-validation studies and mechanistic cardiovascular research.
- [1] Chahwala SB, Winslow DP; Pfizer Inc. Inhibition of smooth muscle cell migration by (R)-amlodipine. US Patent 6,080,761. Table 1. Issued June 27, 2000. View Source
